Cefditoren Pivoxil-d3

LC-MS/MS Bioanalysis Internal Standard

Cefditoren Pivoxil-d3 incorporates three deuterium atoms at the methoxyimino group, providing a +3.04 Da mass shift essential for precise LC-MS/MS bioanalysis. Its co-elution with the analyte corrects ion suppression and extraction variability, meeting FDA/EMA validation criteria. Supplied with comprehensive characterization data (≥98% purity) for ANDA-submission pharmacokinetic studies and cGMP quality control.

Molecular Formula C₂₅H₂₅D₃N₆O₇S₃
Molecular Weight 623.74
Cat. No. B1158456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefditoren Pivoxil-d3
Synonyms(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxy-d3)imino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Pivaloyloxymethyl Ester;  Cefditoren-d3 Pivaloyloxymethyl Ester;  Cefditorin-d3; 
Molecular FormulaC₂₅H₂₅D₃N₆O₇S₃
Molecular Weight623.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefditoren Pivoxil-d3: Deuterium-Labeled Analytical Reference Standard for Third-Generation Cephalosporin Bioanalysis


Cefditoren Pivoxil-d3 (Cefditoren pivoxyl-d3; ME 1207-d3) is a deuterium-labeled analog of the broad-spectrum, third-generation oral cephalosporin prodrug Cefditoren Pivoxil. It incorporates three deuterium atoms at the methoxyimino group, resulting in a molecular formula of C₂₅H₂₅D₃N₆O₇S₃ and a molecular weight of approximately 623.74 g/mol . This isotopic substitution increases the molecular mass by +3.04 Da relative to the unlabeled parent compound (C₂₅H₂₈N₆O₇S₃, MW 620.7 g/mol) . As an isotope-labeled internal standard, Cefditoren Pivoxil-d3 is supplied with comprehensive characterization data and is intended exclusively for research use, including analytical method development, method validation, and quality control applications .

Why Unlabeled Cefditoren Pivoxil or Other Cephalosporin Analogs Cannot Substitute for Cefditoren Pivoxil-d3 in Quantitative Bioanalysis


In quantitative bioanalytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is critical for correcting variability introduced during sample extraction, chromatographic injection, and ionization efficiency [1]. Unlabeled Cefditoren Pivoxil, while chemically identical in its core structure, is analytically indistinguishable from the target analyte in the sample matrix, rendering it unsuitable as an internal standard for accurate quantification. Similarly, other cephalosporins or isotopically labeled compounds with different retention times or ionization efficiencies cannot adequately compensate for matrix effects or recovery losses specific to Cefditoren Pivoxil. The deuterated analog Cefditoren Pivoxil-d3, however, exhibits nearly identical physicochemical properties—including chromatographic retention time and ionization efficiency—while its +3 Da mass shift provides a distinct mass spectrometric signal that does not interfere with the analyte of interest . This co-elution and spectral separation are essential for achieving the precision and accuracy mandated by regulatory guidelines for bioanalytical method validation .

Quantitative Differentiation of Cefditoren Pivoxil-d3: Comparative Evidence for Analytical Performance and Method Suitability


Molecular Mass Differentiation Enables Unambiguous LC-MS/MS Quantitation Without Analyte Interference

Cefditoren Pivoxil-d3 exhibits a +3 Da mass shift relative to unlabeled Cefditoren Pivoxil, a difference that is critical for its function as an internal standard in mass spectrometry-based assays [1]. The parent compound Cefditoren Pivoxil has a molecular formula of C₂₅H₂₈N₆O₇S₃ (MW 620.7 g/mol), whereas the deuterated analog Cefditoren Pivoxil-d3 has a formula of C₂₅H₂₅D₃N₆O₇S₃ (MW 623.74 g/mol) . In LC-MS/MS analysis, fragmentation of the deuterated standard yields distinct ions (e.g., m/z 543.1 and 507.1) that are sufficiently resolved from the unlabeled analyte fragments, ensuring no cross-interference in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions .

LC-MS/MS Bioanalysis Internal Standard Method Validation

Purity Specifications Exceeding 95% Enable Regulatory-Compliant Method Validation

Cefditoren Pivoxil-d3 is supplied with a certified purity of >95% , a specification that meets or exceeds the requirements for a reference standard used in Abbreviated New Drug Application (ANDA) submissions and commercial production quality control . This contrasts with research-grade unlabeled material, which may lack the rigorous batch-to-batch characterization and documentation necessary for regulatory filings. The deuterated standard is provided with comprehensive analytical data packages, including certificate of analysis, enabling traceability to primary pharmacopeial standards such as USP or EP .

Quality Control Regulatory Compliance Reference Standard Pharmaceutical Analysis

Isotopic Purity and Labeling Site Ensure Absence of Metabolic Back-Exchange

The deuterium labeling in Cefditoren Pivoxil-d3 is strategically located on the methoxyimino group, a site not subject to metabolic cleavage or exchange under physiological conditions . This contrasts with other deuterated analogs where labeling at metabolically labile positions could lead to deuterium-hydrogen back-exchange, compromising quantitative accuracy. The parent compound Cefditoren Pivoxil is rapidly hydrolyzed by intestinal esterases to the active cefditoren moiety, a process that does not involve the methoxyimino group [1]. Therefore, the deuterium label remains intact throughout absorption and distribution, ensuring consistent isotope ratio monitoring in pharmacokinetic studies .

Stable Isotope Labeling Metabolic Stability Pharmacokinetics Tracer Studies

High-Impact Application Scenarios for Cefditoren Pivoxil-d3 Based on Quantitative Differentiation Evidence


Validated LC-MS/MS Method Development for Pharmacokinetic and Bioequivalence Studies

Cefditoren Pivoxil-d3 is the optimal internal standard for developing and validating LC-MS/MS methods intended for quantifying Cefditoren Pivoxil in plasma or other biological matrices. Its +3 Da mass shift and >95% purity enable the precise correction of matrix effects and extraction variability, meeting the stringent acceptance criteria for accuracy and precision outlined in bioanalytical method validation guidelines. This is essential for generating reliable data in pharmacokinetic studies, including those supporting ANDA submissions for generic drug products .

Quality Control and Release Testing of Cefditoren Pivoxil Drug Products

In pharmaceutical quality control laboratories, Cefditoren Pivoxil-d3 serves as a certified reference standard for the quantitative analysis of active pharmaceutical ingredient (API) content and impurity profiling in finished dosage forms. Its documented purity and traceability to pharmacopeial standards support compliance with current Good Manufacturing Practices (cGMP) and regulatory requirements for batch release testing, ensuring product consistency and patient safety.

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

The stable deuterium label at the non-labile methoxyimino position allows Cefditoren Pivoxil-d3 to be used as a tracer in metabolic studies. Researchers can co-administer the labeled compound with potential interacting drugs to quantitatively assess the impact on Cefditoren's pharmacokinetic profile without interference from endogenous or co-administered substances. This application is valuable for investigating absorption, distribution, metabolism, and excretion (ADME) properties and predicting clinical drug-drug interaction risks.

Therapeutic Drug Monitoring in Clinical Research

For clinical studies requiring accurate measurement of Cefditoren concentrations to correlate with efficacy or toxicity, Cefditoren Pivoxil-d3 provides a robust internal standardization strategy. The elimination of ion suppression or enhancement effects in complex clinical samples ensures that measured drug levels are reliable, supporting dose optimization and pharmacokinetic/pharmacodynamic modeling in special patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefditoren Pivoxil-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.